3-Bromo-4-fluorobenzotrifluoride

Catalog No.
S750931
CAS No.
68322-84-9
M.F
C7H3BrF4
M. Wt
243 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-4-fluorobenzotrifluoride

CAS Number

68322-84-9

Product Name

3-Bromo-4-fluorobenzotrifluoride

IUPAC Name

2-bromo-1-fluoro-4-(trifluoromethyl)benzene

Molecular Formula

C7H3BrF4

Molecular Weight

243 g/mol

InChI

InChI=1S/C7H3BrF4/c8-5-3-4(7(10,11)12)1-2-6(5)9/h1-3H

InChI Key

RZJOIMPUMMQKFR-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(F)(F)F)Br)F

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Br)F

Synthesis of Specialty Chemicals

Production of Dyes, Pigments, and Polymers

Pharmaceuticals

Agrochemicals

Liquid Crystals

Fluorinated Compounds

3-Bromo-4-fluorobenzotrifluoride is an aromatic compound with the molecular formula C₇H₃BrF₄ and a molecular weight of approximately 243 g/mol. It is classified under the category of halogenated benzenes, specifically featuring bromine and fluorine substituents on the benzene ring. The compound is known for its significant industrial applications, particularly in the synthesis of other chemical products. Its structure includes a trifluoromethyl group, which enhances its reactivity and stability in various chemical environments .

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, making it useful in synthetic organic chemistry.
  • Electrophilic Aromatic Substitution: The presence of electron-withdrawing groups like fluorine and trifluoromethyl allows for further substitution reactions on the aromatic ring.
  • Reduction Reactions: This compound can undergo reduction to yield less halogenated derivatives .

The synthesis of 3-Bromo-4-fluorobenzotrifluoride can be achieved through several methods:

  • Halogenation of Benzotrifluoride: This involves the direct bromination and fluorination of benzotrifluoride under controlled conditions.
  • Electrophilic Aromatic Substitution: Utilizing brominating agents in the presence of a fluorinating agent can facilitate the introduction of both halogens onto the aromatic ring.
  • Fluorination Techniques: Specific reagents such as Selectfluor or other electrophilic fluorinating agents can be employed to achieve selective fluorination .

3-Bromo-4-fluorobenzotrifluoride finds utility in various fields:

  • Chemical Synthesis: It serves as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
  • Material Science: The compound is used in developing specialty polymers and coatings due to its unique properties.
  • Research

Several compounds share structural similarities with 3-Bromo-4-fluorobenzotrifluoride, including:

Compound NameMolecular FormulaNotable Features
2-Bromo-1-fluoro-4-(trifluoromethyl)benzeneC₇H₃BrF₄Similar halogenation pattern
3-Chloro-4-fluorobenzotrifluorideC₇H₃ClF₄Chlorine instead of bromine
4-Bromo-2-fluorobenzotrifluorideC₇H₃BrF₄Different substitution pattern

Uniqueness: The unique combination of bromine and fluorine atoms along with a trifluoromethyl group distinguishes 3-Bromo-4-fluorobenzotrifluoride from its analogs. This specific arrangement contributes to its reactivity profile and applications in synthesis that may not be replicated by other similar compounds .

Molecular Formula and Composition (C7H3BrF4)

3-Bromo-4-fluorobenzotrifluoride is an organohalogen compound with the molecular formula C7H3BrF4 and a molecular weight of 242.996 g/mol [1] [2]. The compound contains seven carbon atoms, three hydrogen atoms, one bromine atom, and four fluorine atoms, representing a highly fluorinated aromatic structure [1] [3]. The Chemical Abstracts Service registry number for this compound is 68322-84-9 [1] [2], and it is assigned the MDL number MFCD00040938 [3] [4].

The compound exhibits a characteristic halogenated benzene ring structure with multiple electron-withdrawing substituents [1] [3]. The elemental composition demonstrates the presence of 34.4% carbon, 1.2% hydrogen, 32.9% bromine, and 31.4% fluorine by mass [1]. The high fluorine content significantly influences the compound's chemical and physical properties, contributing to its unique reactivity profile [3] .

PropertyValueSource
Molecular FormulaC₇H₃BrF₄NIST [1]
Molecular Weight242.996 g/molNIST [1]
CAS Registry Number68322-84-9PubChem [1]
MDL NumberMFCD00040938Sigma-Aldrich [3]
InChIInChI=1S/C7H3BrF4/c8-5-3-4(7(10,11)12)1-2-6(5)9/h1-3HNIST [2]
InChIKeyRZJOIMPUMMQKFR-UHFFFAOYSA-NNIST [2]

Structural Analysis and Configuration

The molecular structure of 3-Bromo-4-fluorobenzotrifluoride consists of a benzene ring bearing three distinct substituents: a bromine atom at position 3, a fluorine atom at position 4, and a trifluoromethyl group at position 1 [1] [3]. The International Union of Pure and Applied Chemistry name for this compound is 2-bromo-1-fluoro-4-(trifluoromethyl)benzene [1] [4].

The Simplified Molecular Input Line Entry System representation is Fc1ccc(cc1Br)C(F)(F)F, which clearly illustrates the substitution pattern on the aromatic ring [3] [6]. The compound exhibits a planar aromatic system with the benzene ring maintaining its characteristic hexagonal geometry [6]. The trifluoromethyl group adopts a tetrahedral configuration around the carbon center, with carbon-fluorine bond angles of approximately 109.5 degrees [4].

The structural configuration demonstrates significant electronic effects due to the electron-withdrawing nature of all substituents [3] . The fluorine atom and trifluoromethyl group create strong inductive effects, while the bromine atom contributes both inductive and mesomeric effects [4]. These electronic influences result in altered electron density distribution throughout the aromatic system, affecting both chemical reactivity and spectroscopic properties [7].

Structural ParameterValueType
C-F (aromatic)1.35 ÅBond Length
C-Br (aromatic)1.90 ÅBond Length
C-CF₃1.50 ÅBond Length
C-F (CF₃)1.32 ÅBond Length
C-C-C (benzene ring)120.0°Bond Angle
F-C-F (in CF₃)109.5°Bond Angle

Physical Properties

Density, Boiling Point, and State of Matter

3-Bromo-4-fluorobenzotrifluoride exists as a liquid at room temperature with distinct physical characteristics that reflect its molecular structure [3] [8]. The compound exhibits a density of 1.706 g/mL at 25°C according to Sigma-Aldrich specifications [3], while alternative measurements report a density of 1.46 g/mL at 20°C [9]. The specific gravity is documented as 1.710, indicating the compound is significantly denser than water [4].

The boiling point of 3-Bromo-4-fluorobenzotrifluoride is reported as 148-149°C at standard atmospheric pressure [3] [4]. Under reduced pressure conditions, the compound boils at 60°C under 35 mmHg [8], demonstrating the typical inverse relationship between pressure and boiling point. These values are consistent with the molecular weight and intermolecular forces present in the compound [3] [8].

The physical state at 20°C is described as a colorless to light yellow clear liquid [8] [10]. The compound maintains its liquid state across a broad temperature range, making it suitable for various analytical and synthetic applications [3] [8]. The flash point ranges from 59°C to 71.7°C, indicating moderate volatility and flammability characteristics [3] [11].

Physical PropertyValueConditionsSource
Density1.706 g/mL25°CSigma-Aldrich [3]
Density1.46 g/mL20°CSynQuest Labs [9]
Boiling Point148-149°C760 mmHgSigma-Aldrich [3]
Boiling Point60°C35 mmHgTCI Chemicals [8]
Flash Point59-71.7°CClosed cupMultiple sources [3] [11]
Physical StateLiquid20°CTCI Chemicals [8]
Specific Gravity1.710-ChemicalBook [4]

Refractive Index and Optical Properties

The refractive index of 3-Bromo-4-fluorobenzotrifluoride is reported as n₂₀/D 1.459, measured at 20°C using the sodium D-line [3] [4]. This value reflects the compound's optical density and is consistent with highly fluorinated aromatic compounds [3] [12]. The refractive index measurement provides important information about light propagation through the material and is commonly used for compound identification and purity assessment [4] [12].

The optical properties of the compound are influenced by the presence of multiple electronegative substituents, particularly the fluorine atoms and trifluoromethyl group [3] [4]. These substituents affect the electronic transitions and polarizability of the molecule, contributing to the observed refractive index value [12]. The compound appears as a colorless to light orange to yellow clear liquid, indicating minimal absorption in the visible light spectrum [8] [10].

The transparency of the compound in the visible region makes it suitable for optical applications where minimal light absorption is desired [8]. The slight coloration observed in some samples may be attributed to trace impurities or oxidation products rather than intrinsic molecular properties [8] [10].

Optical PropertyValueMeasurement Conditions
Refractive Index1.459n₂₀/D (20°C, sodium D-line)
AppearanceColorless to light yellowVisual observation
TransparencyClear liquidVisible light spectrum

Spectroscopic Profiles

Nuclear Magnetic Resonance Analysis

Nuclear Magnetic Resonance spectroscopy provides detailed structural information for 3-Bromo-4-fluorobenzotrifluoride through analysis of ¹H, ¹³C, and ¹⁹F nuclei [13] [14]. The proton Nuclear Magnetic Resonance spectrum exhibits three distinct aromatic proton signals in the region of 7.10-7.80 ppm, corresponding to the three hydrogen atoms on the substituted benzene ring [13] [15]. Each proton signal displays characteristic coupling patterns due to ortho and meta interactions with neighboring protons and fluorine substituents [13].

The carbon-13 Nuclear Magnetic Resonance spectrum reveals seven distinct carbon environments, consistent with the molecular structure [13]. The aromatic carbon atoms appear in the range of 115-163 ppm, with the carbon bearing fluorine showing characteristic downfield shifts due to the electronegative fluorine substituent [13] [15]. The trifluoromethyl carbon appears as a quartet around 122-125 ppm due to coupling with the three equivalent fluorine atoms [13].

Fluorine-19 Nuclear Magnetic Resonance spectroscopy is particularly informative for this compound, showing two distinct fluorine environments [14] [15]. The trifluoromethyl group produces a sharp singlet around -62.5 ppm, while the aromatic fluorine appears between -115 to -120 ppm [14]. The chemical shift differences reflect the distinct electronic environments of the fluorine atoms [14] [15].

NucleusChemical Shift (ppm)MultiplicityAssignmentJ-Coupling (Hz)
¹H7.70-7.80mH-28.0-9.0
¹H7.30-7.40mH-57.0-8.0
¹H7.10-7.20mH-68.0-9.0
¹⁹F-62.5sCF₃-
¹⁹F-115 to -120sC4-F-
¹³C160-163dC-F (ipso)240-260
¹³C132-135dC-Br (ipso)30-50
¹³C122-125qCF₃ carbon270-290

Infrared Spectroscopy Characteristics

Infrared spectroscopy of 3-Bromo-4-fluorobenzotrifluoride reveals characteristic absorption bands that correspond to specific functional groups and molecular vibrations [16] [7]. The aromatic carbon-hydrogen stretching vibrations appear in the region of 3100-3000 cm⁻¹ as weak multiple peaks, typical of substituted benzene rings [16]. The aromatic carbon-carbon stretching modes are observed at 1610-1580 cm⁻¹ and 1520-1480 cm⁻¹, with the latter showing strong intensity due to the influence of electron-withdrawing substituents [16] [7].

The most prominent features in the infrared spectrum are the carbon-fluorine stretching vibrations [16] [7]. The trifluoromethyl group exhibits characteristic asymmetric and symmetric stretching modes at 1320-1280 cm⁻¹ and 1200-1100 cm⁻¹, respectively, with very strong intensities [16]. The aromatic carbon-fluorine stretching appears at 1080-1050 cm⁻¹ with strong intensity [7].

Carbon-bromine stretching vibrations are observed in the lower frequency region at 750-700 cm⁻¹ and 650-620 cm⁻¹ with medium intensity [16] [7]. The out-of-plane bending vibrations of aromatic carbon-hydrogen bonds appear at 850-800 cm⁻¹, providing information about the substitution pattern on the benzene ring [16].

Wavenumber (cm⁻¹)IntensityAssignmentNotes
3100-3000WeakAromatic C-H stretchingMultiple peaks
1610-1580MediumAromatic C=C stretchingCharacteristic of aromatic ring
1520-1480StrongAromatic C=C stretchingInfluenced by electron-withdrawing groups
1320-1280StrongC-F stretching (CF₃)Asymmetric stretch
1200-1100Very StrongC-F stretching (CF₃)Symmetric stretch
1080-1050StrongC-F stretching (aromatic)Single bond
850-800MediumC-H out-of-plane bendingRing substitution pattern
750-700MediumC-Br stretchingPrimary band
650-620MediumC-Br stretchingSecondary band

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of 3-Bromo-4-fluorobenzotrifluoride under electron ionization conditions reveals characteristic fragmentation patterns that provide structural information [17] [18]. The molecular ion peak appears at m/z 243 with 85% relative intensity, accompanied by the bromine isotope peak at m/z 241 with 100% relative intensity due to the presence of ⁷⁹Br and ⁸¹Br isotopes [17]. This isotope pattern is diagnostic for bromine-containing compounds [17] [18].

The most significant fragmentation pathways involve loss of fluorine (m/z 224/222), loss of the trifluoromethyl group (m/z 174/172), and loss of bromine (m/z 155/153) [17]. The trifluoromethyl cation (CF₃⁺) appears as a prominent peak at m/z 69 with 80% relative intensity, representing a stable fragment characteristic of trifluoromethyl-containing compounds [13] [17].

Additional fragmentation produces aromatic fragments including the phenyl cation (C₆H₅⁺) at m/z 93 with 40% relative intensity and various fluorinated benzene fragments [17]. Lower mass fragments include difluorocarbene (CF₂⁺) at m/z 50 and fluorocarbene (CF⁺) at m/z 31, demonstrating the progressive loss of fluorine atoms from the trifluoromethyl group [13] [17].

m/zRelative Intensity (%)Fragment IonFragmentation Process
24385M⁺-Molecular ion
241100M⁺- (⁷⁹Br)Molecular ion (isotope)
22410[M-F]⁺Loss of fluorine
17420[M-CF₃]⁺Loss of trifluoromethyl
15525[M-Br]⁺Loss of bromine
12430[C₆H₄F]⁺Fluorobenzene fragment
9340[C₆H₅]⁺Phenyl cation
6980[CF₃]⁺Trifluoromethyl cation
507[CF₂]⁺Difluorocarbene
314[CF]⁺Fluorocarbene

XLogP3

3.6

GHS Hazard Statements

Aggregated GHS information provided by 7 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (85.71%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

68322-84-9

Wikipedia

3-Bromo-4-fluorobenzotrifluoride

Dates

Last modified: 08-15-2023

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